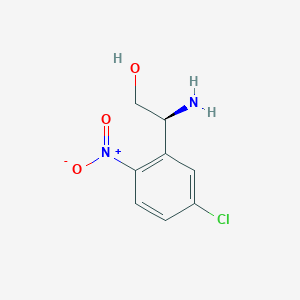![molecular formula C6H8F5NO2S B13563190 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide is a chemical compound with the molecular formula C6H8F5NO2S. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutyl ring, along with a methanesulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: The difluoro and trifluoromethyl groups are introduced using fluorinating agents under controlled conditions.
Attachment of the Methanesulfonamide Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The presence of fluorine atoms makes the compound reactive towards addition reactions with electrophiles.
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanes
Eigenschaften
Molekularformel |
C6H8F5NO2S |
|---|---|
Molekulargewicht |
253.19 g/mol |
IUPAC-Name |
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide |
InChI |
InChI=1S/C6H8F5NO2S/c7-5(8)1-4(2-5,6(9,10)11)3-15(12,13)14/h1-3H2,(H2,12,13,14) |
InChI-Schlüssel |
GYVISPUPCLMVKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(CS(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


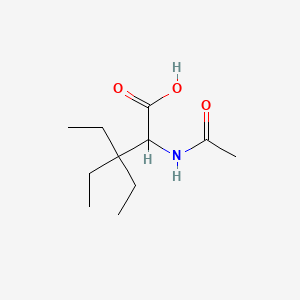
![7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B13563122.png)
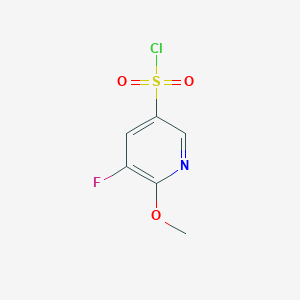

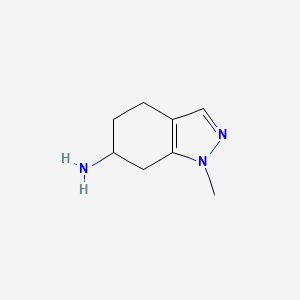

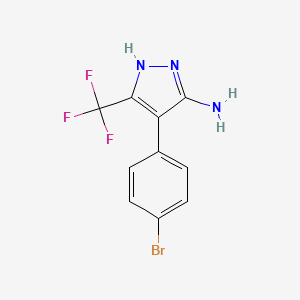
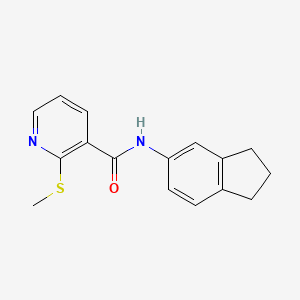
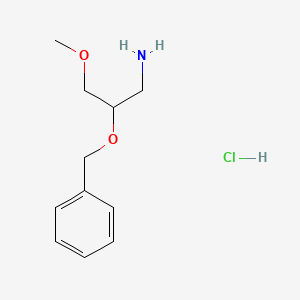
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate](/img/structure/B13563177.png)
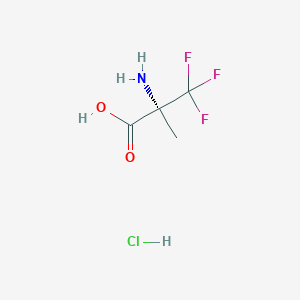
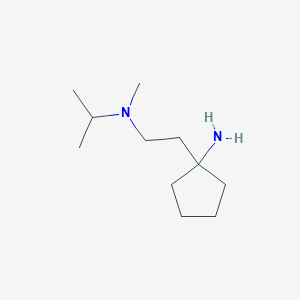
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
